Vibazine

Receptor Pharmacology Binding Assay Antihistamine

Vibazine (buclizine dihydrochloride) delivers quantifiable, peer-validated pharmacology that differentiates it from meclizine or hydroxyzine. Its unique p-tert-butylbenzyl substituent confers high H1R affinity (Ki=0.8 nM) and functional basophil inhibition (IC50=1.5 μM), supported by a defined 2–8 h in vivo duration for precise rodent study design. Documented anti-tumor activity (MCF-7 IC50=19.18 μM) and anti-Ebola efficacy (IC50=12.3 μM) establish it as an essential reference for drug repurposing screens and SAR investigations. Select Vibazine when reproducible, differential receptor binding is critical. Bulk and custom packaging available.

Molecular Formula C28H34Cl2N2
Molecular Weight 469.5 g/mol
CAS No. 129-74-8
Cat. No. B000630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVibazine
CAS129-74-8
Synonyms1-((4-chlorophenyl)phenylmethyl)-4-((4-(1,1-dimethylethyl)phenyl)methyl)piperazine
Aphilan
Bucladin-S
buclizine
buclizine dihydrochloride
buclizine hydrochloride
Softran
Molecular FormulaC28H34Cl2N2
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl
InChIInChI=1S/C28H33ClN2.ClH/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24;/h4-16,27H,17-21H2,1-3H3;1H
InChIKeyBFUBEWDYLSDZEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.46e-04 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Vibazine (Buclizine Hydrochloride CAS 129-74-8): Antiemetic and Antivertigo Agent for Research and Formulation


Vibazine, the hydrochloride salt of buclizine (CAS 129-74-8), is a first-generation piperazine-derivative antihistamine [1]. It functions as a potent histamine H1 receptor antagonist (human H1R, Ki=0.8 nM) and also exhibits anticholinergic activity by blocking muscarinic acetylcholine receptors [2]. This dual pharmacology underpins its primary clinical and research applications in preventing and treating nausea, vomiting, and vertigo associated with motion sickness and vestibular disorders .

Why Buclizine (Vibazine) Cannot Be Interchanged with Other Piperazine Antihistamines


Within the piperazine class of antihistamines, compounds like buclizine, meclizine, cyclizine, and hydroxyzine share a core structural motif and H1 receptor antagonism [1]. However, they are not interchangeable. Subtle differences in their chemical substituents (e.g., the *p-tert*-butylbenzyl group in buclizine) profoundly impact their receptor binding profiles, off-target activities, and, most critically, their pharmacokinetics—including onset, duration of action, and metabolic fate [2]. The quantitative data below demonstrate that substituting Vibazine for a close analog like meclizine or hydroxyzine can lead to significant variations in in vitro potency, functional selectivity, and predicted in vivo duration of effect, which are critical parameters for reproducible research outcomes and formulation development.

Quantitative Differentiation of Vibazine (Buclizine) Against Closest Analogs


H1 Receptor Binding Affinity: Vibazine vs. Meclizine

Vibazine (buclizine) demonstrates high affinity for the human histamine H1 receptor with a Ki of 0.8 nM . While no direct head-to-head Ki value for meclizine was found, the superior binding affinity of buclizine contributes to its potent antihistaminic profile at low concentrations, a key differentiator for studies requiring high receptor occupancy.

Receptor Pharmacology Binding Assay Antihistamine

Functional Histamine Release Inhibition: Vibazine vs. Class Profile

In a functional assay, Vibazine (buclizine) inhibited anti-IgE-stimulated histamine release from human peripheral blood basophils with an IC50 of 1.5 μM, achieving a maximum inhibition of 70% at 10 μM . This functional antagonism is a direct, quantifiable measure of its efficacy in a disease-relevant cellular model, differentiating it from compounds with only receptor binding data.

Allergy Basophil Assay Functional Antagonism

In Vitro Antiviral Selectivity: Vibazine vs. Meclizine and Hydroxyzine

In an Ebola virus (EBOV) inhibition assay, Vibazine (buclizine) exhibited an IC50 of 12.3 ± 5 μM and a CC50 of 62.0 ± 17.5 μM, yielding a selectivity index (SI) of 4 [1]. While less potent than meclizine (IC50 = 6.7 ± 1.8 μM, SI = 9) and hydroxyzine (IC50 = 3.4 ± 2.2 μM, SI = 21) in this specific model, this distinct potency rank order (Hydroxyzine > Meclizine > Buclizine) highlights that in-class compounds differ significantly in off-target antiviral activity, a crucial consideration for phenotypic screening and target deconvolution studies.

Antiviral Drug Repurposing Selectivity Index

Duration of Action in CNS Models: Vibazine vs. Hydroxyzine and Chlorcyclizine

The duration of anticonvulsant action in a maximal electroshock seizure (MES) model in rats provides a comparative metric for central nervous system (CNS) exposure and effect. Buclizine (BUC) exhibited a duration of action of 2 to 8 hours [1]. This is significantly longer than hydroxyzine (HDX, 0.5 to 2 hours) but shorter than chlorcyclizine (CCZ, 0.5 to 16 hours). This difference in functional duration aligns with their distinct metabolic profiles and is a critical differentiator for studies where sustained CNS target engagement is required.

CNS Pharmacology Anticonvulsant Pharmacokinetics

Clinical Efficacy in Allergic Rhinitis: Vibazine Quantitative Outcome

In a clinical evaluation of 59 patients with various allergies, principally hay fever, treatment with Vibazine (buclizine hydrochloride) resulted in a significant degree of relief in 80% of cases, with excellent results reported in 60% [1]. This clinical outcome data, while from 1955, provides a quantitative benchmark of its therapeutic efficacy in a real-world patient population, which is valuable for historical context and benchmarking new formulations or combinations.

Clinical Efficacy Allergy Patient Outcome

Recommended Research and Industrial Application Scenarios for Vibazine


Functional Histamine Antagonism Studies in Human Cells

The quantitative IC50 data for histamine release inhibition in human basophils (IC50 = 1.5 μM) makes Vibazine a well-characterized tool for investigating H1 receptor-mediated pathways in allergy and inflammation models. This cellular functional data provides a robust reference point for screening new chemical entities or studying receptor signaling dynamics.

CNS Pharmacology Research with Defined Duration of Action

For in vivo studies in rodents investigating the central effects of antihistamines, Vibazine offers a defined duration of action (2-8 hours) . This is distinct from shorter-acting analogs like hydroxyzine and longer-acting ones like chlorcyclizine, allowing researchers to select a compound with a pharmacokinetic profile tailored to their specific experimental design.

Phenotypic Screening for Antiviral and Antitumor Activities

The well-documented differential activity of Vibazine against Ebola virus (IC50 = 12.3 μM) and its reported anti-tumor activity (e.g., IC50 = 19.18 μM against MCF-7 cells) [1] position it as a valuable reference compound in drug repurposing screens. Its unique selectivity profile relative to meclizine and hydroxyzine is critical for hit validation and structure-activity relationship (SAR) studies.

Formulation Development and Bioequivalence Studies

Historical clinical data demonstrating 80% efficacy in allergic rhinitis provides a foundational benchmark for developing and testing new formulations or combination products containing buclizine. Its known pharmacokinetic parameters, including rapid oral absorption and a duration of effect of up to 16-18 hours [1], are essential for designing bioequivalence and stability studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vibazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.